Methyl 2-chloro-5-methylbenzoate
Overview
Description
“Methyl 2-chloro-5-methylbenzoate” is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . The compound is typically stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-5-methylbenzoate” consists of a benzene ring substituted with a methyl group, a chlorine atom, and a methyl ester group . The InChI key for this compound is DLULLCMISBPNTK-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“Methyl 2-chloro-5-methylbenzoate” is a solid at room temperature . It has a molecular weight of 184.62 . Other physical and chemical properties such as boiling point, density, and solubility were not found in the search results.
Scientific Research Applications
Drug Delivery Applications of Metal-Organic Frameworks (MOFs)
- Scientific Field : Biomedical Engineering .
- Application Summary : Methyl 2-chloro-5-methylbenzoate is used in the synthesis of Metal-Organic Frameworks (MOFs) and their nanoscale counterparts (NMOFs). These structures have exceptional physicochemical properties and are being exploited for various applications, including drug delivery .
- Methods of Application : MOFs and NMOFs are synthesized in a building block fashion, where inorganic building units (metal ion vertices or clusters) are interconnected by organic building units (organic linker molecules) by a self-assembly process .
- Results or Outcomes : As drug carriers, MOFs and NMOFs offer high drug loading capacity and controlled release at the target site .
Catalytic Hydrogenation of Methyl Benzoate to Benzyl Aldehyde
- Scientific Field : Chemical Engineering .
- Application Summary : Methyl 2-chloro-5-methylbenzoate is used as a raw material in the synthesis of benzaldehyde, a compound widely utilized in food, medicine, and cosmetics .
- Methods of Application : The synthesis of benzaldehyde is achieved through a one-step catalytic hydrogenation using Methyl 2-chloro-5-methylbenzoate. A series of MnO x /γ-Al 2 O 3 catalysts were meticulously prepared using the precipitation-impregnation method .
- Results or Outcomes : The optimized reaction temperature was found to be 360 °C. The catalyst demonstrated the most suitable oxygen vacancy concentration, yielding impressive results: a conversion rate of 87.90% and a benzaldehyde selectivity of 86.1% .
Safety And Hazards
properties
IUPAC Name |
methyl 2-chloro-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLULLCMISBPNTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-methylbenzoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.